An In-depth Technical Guide to 11-(Bromomethyl)tricosane: Properties, Synthesis, and Applications
An In-depth Technical Guide to 11-(Bromomethyl)tricosane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-(Bromomethyl)tricosane is a branched-chain alkyl bromide characterized by a C24 long alkyl chain with a bromomethyl group at the 11-position. This unique structure imparts specific physical and chemical properties that make it a valuable intermediate in various fields of chemical synthesis, particularly in materials science and organic synthesis. Its large, non-polar aliphatic structure enhances solubility in non-polar organic solvents and can be leveraged to introduce bulky alkyl chains into target molecules. This guide provides a comprehensive overview of the known chemical and physical properties, a detailed synthesis protocol, predicted spectral data, and potential applications of 11-(Bromomethyl)tricosane, offering a technical resource for researchers and professionals in chemistry and drug development.
Chemical Identity and Physical Properties
11-(Bromomethyl)tricosane is a long-chain alkyl halide. Its structure consists of a 23-carbon chain (tricosane) with a bromomethyl group attached to the eleventh carbon atom.
Molecular Structure
Caption: Chemical structure of 11-(Bromomethyl)tricosane.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| CAS Number | 732276-63-0 | [1][2][3] |
| Molecular Formula | C₂₄H₄₉Br | [1][2][3] |
| Molecular Weight | 417.55 g/mol | [1][2][3] |
| IUPAC Name | 11-(bromomethyl)tricosane | [1] |
| Synonyms | 2-decyl-1-tetradecyl bromide, 1-bromo(2-decyltetradecane) | [1] |
| Predicted Boiling Point | 459.2 ± 13.0 °C | [2] |
| Predicted Density | 0.952 ± 0.06 g/cm³ | [2] |
| Predicted Refractive Index | 1.47 | [2] |
| Topological Polar Surface Area | 0 Ų | [1] |
| XLogP3 | 12.8 | [1] |
It is important to note that many of the physical properties available are predicted and have not been experimentally verified in published literature. Due to its high molecular weight and long alkyl chain, 11-(Bromomethyl)tricosane is expected to be a colorless to pale yellow liquid or a low-melting solid at room temperature, with low solubility in water and good solubility in non-polar organic solvents such as hexanes, ethers, and chlorinated solvents.[4] The boiling point of long-chain alkyl halides increases with molecular weight due to stronger van der Waals dispersion forces.[5]
Synthesis of 11-(Bromomethyl)tricosane
A common and effective method for the synthesis of 11-(Bromomethyl)tricosane is through the bromination of the corresponding alcohol, 2-decyl-1-tetradecanol. This reaction typically involves a nucleophilic substitution where the hydroxyl group is replaced by a bromine atom.
Synthesis Workflow
Caption: General workflow for the synthesis of 11-(Bromomethyl)tricosane.
Detailed Experimental Protocol
This protocol is based on the general principles of converting long-chain alcohols to alkyl bromides.
Materials:
-
2-Decyl-1-tetradecanol
-
Phosphorus tribromide (PBr₃) or concentrated Hydrobromic acid (HBr)
-
Anhydrous diethyl ether or hexane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-decyl-1-tetradecanol in a suitable inert solvent like anhydrous diethyl ether or hexane. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Brominating Agent: Cool the solution in an ice bath. Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution. The molar ratio of alcohol to PBr₃ is typically 3:1. Alternatively, concentrated hydrobromic acid can be used, often with a phase-transfer catalyst for long-chain alcohols.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or hexane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude 11-(Bromomethyl)tricosane by column chromatography on silica gel, typically using a non-polar eluent such as hexane, to yield the pure product.
Spectral Properties (Predicted)
While experimental spectra for 11-(Bromomethyl)tricosane are not widely available in the literature, its spectral properties can be predicted based on its structure.
Table 2: Predicted Spectral Data
| Technique | Expected Features |
| ¹H NMR | A doublet in the range of 3.3-3.5 ppm corresponding to the two protons of the -CH₂Br group. A multiplet around 1.5-1.7 ppm for the methine proton (-CH-). A complex series of multiplets between 1.2-1.4 ppm for the numerous methylene (-CH₂-) protons in the long alkyl chains. A triplet around 0.8-0.9 ppm for the terminal methyl (-CH₃) protons. |
| ¹³C NMR | A signal for the -CH₂Br carbon in the range of 30-40 ppm. A signal for the methine carbon around 40-50 ppm. A series of signals for the methylene carbons in the alkyl chains between 20-35 ppm. A signal for the terminal methyl carbons around 14 ppm. |
| Infrared (IR) Spectroscopy | C-H stretching vibrations for the alkyl groups in the range of 2850-2960 cm⁻¹. C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. A characteristic C-Br stretching vibration in the fingerprint region, typically between 500-600 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be expected at m/z 416 and 418 with an approximate 1:1 ratio, characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of the bromine atom (M-Br)⁺ and cleavage of the C-C bonds in the alkyl chains, leading to a series of hydrocarbon fragments separated by 14 Da (-CH₂-). |
Chemical Reactivity
11-(Bromomethyl)tricosane is a primary alkyl bromide, and its reactivity is dominated by the electrophilic carbon atom bonded to the bromine. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
Due to the primary nature of the carbon bearing the bromine, 11-(Bromomethyl)tricosane is expected to readily undergo Sₙ2 reactions with a variety of nucleophiles.[6] The bulky alkyl chains may cause some steric hindrance, but the primary nature of the reaction center should still favor the Sₙ2 pathway over Sₙ1.[7]
General Reaction Scheme:
R-Nu + 11-(Bromomethyl)tricosane → R-Nu-CH₂(CH(C₁₀H₂₁)(C₁₂H₂₅)) + Br⁻
Where R-Nu is a nucleophile.
Examples of potential nucleophiles and products:
-
Hydroxide (OH⁻): Forms the corresponding alcohol, 2-decyl-1-tetradecanol.
-
Alkoxides (RO⁻): Forms ethers.
-
Cyanide (CN⁻): Forms a nitrile, extending the carbon chain.
-
Azide (N₃⁻): Forms an alkyl azide, which can be further reduced to an amine.
-
Amines (RNH₂): Forms secondary amines.
Elimination Reactions
When treated with a strong, sterically hindered base, 11-(Bromomethyl)tricosane could undergo an E2 elimination reaction to form an alkene. However, due to the primary nature of the alkyl halide, elimination reactions are generally less favored than substitution unless a bulky base is used at elevated temperatures.[8]
Potential Applications
The long, branched alkyl structure of 11-(Bromomethyl)tricosane makes it a useful building block in several areas of materials science and organic synthesis.
-
Solubility Enhancement: The large lipophilic character of the C24 alkyl group can be used to increase the solubility of molecules in non-polar media.[3] This is particularly useful in the synthesis of organic electronic materials, such as those used in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), where solubility in organic solvents is crucial for processing.
-
Building Block for Covalent Organic Frameworks (COFs): As a "material building block," it can be used to introduce long alkyl chains into the porous structure of COFs.[3] These alkyl chains can modify the pore environment, making the COFs more hydrophobic and potentially improving their performance in applications such as gas storage and separation.
-
Synthesis of Surfactants and Phase-Transfer Catalysts: The combination of a polar head group (which can be introduced via substitution of the bromide) and a large non-polar tail makes this a suitable precursor for the synthesis of specialty surfactants or phase-transfer catalysts.
Safety and Handling
11-(Bromomethyl)tricosane is classified as a skin and eye irritant.[1]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Store at room temperature in a dry, well-sealed container.[3]
Conclusion
11-(Bromomethyl)tricosane is a valuable chemical intermediate with a unique branched, long-chain structure. While detailed experimental data on its properties are limited in the public domain, its synthesis, reactivity, and spectral characteristics can be reliably predicted based on established chemical principles. Its primary utility lies in its role as a building block for introducing large, solubilizing alkyl groups in materials science and organic synthesis. As research in these areas continues to grow, the demand for specialized intermediates like 11-(Bromomethyl)tricosane is likely to increase.
References
- 1. 11-(Bromomethyl)tricosane | C24H49Br | CID 23075055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 11-(bromomethyl)tricosane | 732276-63-0 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. adichemistry.com [adichemistry.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
